molecular formula C11H12N4OS B2674609 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1170039-15-2

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2674609
CAS No.: 1170039-15-2
M. Wt: 248.3
InChI Key: YWZZYMMYZARYHH-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a potent and selective ATP-competitive inhibitor of cyclin-dependent kinase 8 (CDK8). CDK8, as part of the mediator complex, plays a critical role in regulating transcription by phosphorylating transcription factors like STAT1 and controlling the activity of the super-enhancer network. Its inhibition has emerged as a promising therapeutic strategy, particularly in oncology. This compound enables researchers to probe the biological consequences of CDK8 inhibition, which includes the suppression of oncogenic transcription programs and the induction of apoptosis in certain cancer cell lines. Research indicates that CDK8 inhibitors can modulate the Wnt/β-catenin signaling pathway, a key driver in colorectal and other cancers. The primary research value of this molecule lies in its utility as a chemical tool to investigate CDK8-mediated signaling in diseases such as acute myeloid leukemia, colorectal carcinoma, and melanoma. Studies using this inhibitor contribute to the understanding of transcriptional dysregulation in cancer and validate CDK8 as a potential drug target for future therapeutic development.

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-15-8(5-6-12-15)10(16)14-11-13-7-3-2-4-9(7)17-11/h5-6H,2-4H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZZYMMYZARYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC3=C(S2)CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopenta[d]thiazole intermediate, which can be achieved through the cyclization of appropriate precursors such as cyclopentanone and thiourea under acidic conditions . This intermediate is then reacted with a pyrazole derivative, such as 1-methyl-1H-pyrazole-5-carboxylic acid, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may serve as a probe to study enzyme functions or as a ligand in receptor binding studies. Its structural features could enable interactions with specific biological targets, making it useful in the investigation of biochemical pathways.

Medicine

In medicine, this compound might be explored for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric sites, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the biological context .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is structurally distinct from related derivatives in the following ways:

Table 1: Structural and Functional Comparisons
Compound Name Core Heterocycle Key Substituents Biological Activity (IC50/ Efficacy) Mechanism of Action
Target Compound Cyclopenta[d]thiazole 1-Methylpyrazole carboxamide Not explicitly reported Hypothesized kinase inhibition
Compound 24 Cyclopenta[b]thiophene Sodium sulfamoyl phenylamino acetamide Antiproliferative (MCF7: 30.8 nM) Tyrosine kinase ATP-site inhibition
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-... Thiazole Methoxyphenyl, tetrahydro-azepine Cardioprotective (> Levocarnitine/Mildronate) Hypoxia response modulation
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid derivative Pyrazole-thiadiazine 4-Chloro-phenyl Not specified N/A

Key Observations :

  • Heterocycle Core: The target’s cyclopenta[d]thiazole differs from cyclopenta[b]thiophene (Compound 24) in sulfur placement and aromaticity.
  • Substituent Effects : The 1-methylpyrazole group in the target compound may improve metabolic stability compared to hydrazine derivatives (e.g., ) or pyridinyl-thiazoles (). Methyl groups often reduce oxidative degradation in vivo .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The methylpyrazole substituent increases logP compared to polar sulfamoyl groups (Compound 24), enhancing membrane permeability but possibly reducing solubility .
  • Metabolic Stability : Thiazoles are generally more resistant to CYP450 oxidation than thiophenes, suggesting longer half-lives for the target compound .

Biological Activity

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by a cyclopenta[d]thiazole ring fused with a pyrazole moiety, which contributes to its biological properties. Its molecular formula is C16H15N3OSC_{16}H_{15}N_3OS with a molecular weight of approximately 297.4 g/mol . The presence of heteroatoms such as nitrogen and sulfur suggests potential interactions with various biological targets.

1. Anticancer Properties

Research indicates that this compound exhibits anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that the compound significantly reduces cell viability in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) by inducing apoptosis .

2. Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation, although detailed studies are required to elucidate these pathways further.
  • Receptor Interaction : Interaction studies have indicated that the compound can bind to certain receptors, potentially altering their activity and influencing downstream signaling pathways relevant to tumor growth and inflammation.

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Biological Activity
N-(5,6-dihydro-thiazolyl)-indolesContains thiazole and indole ringsNotable for specific anticancer properties
Indole derivativesBasic indole structureLacks cyclopenta ring; different reactivity
Thiazole-based compoundsThiazole ring presentTypically lacks indole moiety; different pharmacological profile

This table illustrates how this compound stands out due to its unique combination of structural elements, conferring distinct chemical reactivity and biological activity compared to other related compounds.

Case Studies

Several case studies highlight the efficacy of this compound in therapeutic contexts:

  • Study on Lung Cancer : A recent study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in A549 xenograft models, suggesting its potential as a novel therapeutic agent for lung cancer .
  • Inflammatory Disease Model : In a murine model of rheumatoid arthritis, administration of this compound led to decreased joint swelling and reduced levels of inflammatory markers, indicating its potential utility in treating inflammatory diseases.

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